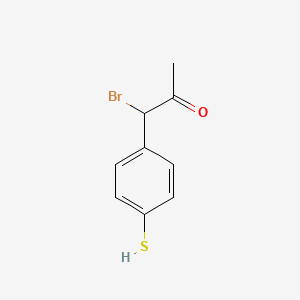

1-Bromo-1-(4-mercaptophenyl)propan-2-one

描述

Contextual Significance of α-Bromoketones as Reactive Intermediates in Organic Synthesis

α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent (the α-position) to a carbonyl group. This structural feature renders them highly reactive and thus extremely useful as intermediates in a wide array of synthetic transformations. mdpi.com The reactivity stems from the presence of two key features: the electrophilic α-carbon and the acidic α-hydrogen, which allows for the formation of a nucleophilic enol intermediate. masterorganicchemistry.comlibretexts.org

The carbon-bromine bond is polarized, making the α-carbon susceptible to attack by various nucleophiles. This allows for a range of substitution reactions where the bromine atom is displaced, enabling the introduction of new functional groups. mdpi.com Furthermore, α-bromoketones are classic precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, typically achieved by treatment with a non-nucleophilic base like pyridine (B92270). libretexts.orgpressbooks.pub

Perhaps one of the most significant applications of α-bromoketones is in the synthesis of heterocycles. mdpi.com Their ability to react with a variety of nucleophiles containing nitrogen, sulfur, or oxygen makes them indispensable building blocks for constructing rings that are core components of many pharmaceutical compounds. researchgate.netresearchgate.net

Key Reactions of α-Bromoketones:

| Reaction Type | Reagents | Product Type | Significance |

| Nucleophilic Substitution | Amines, Thiolates, Alkoxides | α-Functionalized Ketones | Introduction of diverse functional groups. springernature.com |

| Dehydrobromination | Pyridine, Heat | α,β-Unsaturated Ketones | Creation of conjugated systems. pressbooks.pub |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Carboxylic Acid Derivatives | Carbon skeleton rearrangement. |

| Hantzsch Thiazole (B1198619) Synthesis | Thioamides | Thiazoles | Synthesis of important heterocyclic scaffolds. mdpi.com |

| Heterocycle Formation | Hydrazines, Ureas, etc. | Pyrazoles, Imidazoles, etc. | Access to a wide range of bioactive rings. tandfonline.com |

The synthesis of α-bromoketones is typically achieved through the direct bromination of a ketone using reagents like elemental bromine (Br₂) in an acidic solvent such as acetic acid. masterorganicchemistry.compressbooks.pub The reaction proceeds through an acid-catalyzed enol intermediate which then acts as the nucleophile, attacking the bromine. masterorganicchemistry.com Numerous other methods have been developed to improve selectivity and use milder, safer reagents. researchgate.netresearchgate.netorganic-chemistry.org

Importance of Mercaptophenyl Moieties in Molecular Design and Functionalization

The mercaptophenyl moiety, which consists of a benzene (B151609) ring substituted with a thiol (-SH) group, is a critical structural unit in molecular design, particularly in medicinal chemistry and materials science. biotech-asia.orgreachemchemicals.com The thiol group, also known as a sulfhydryl group, imparts unique chemical properties that are central to its utility. creative-proteomics.comwikipedia.org

Thiols are notable for their role in biological systems. The amino acid cysteine contains a thiol group, which is crucial for protein structure and function. wikipedia.orgnih.gov It can form disulfide bonds (-S-S-) with other cysteine residues, creating covalent links that stabilize protein tertiary and quaternary structures. nih.gov Thiols are also potent antioxidants, with molecules like glutathione (B108866) playing a key role in protecting cells from oxidative damage by scavenging reactive oxygen species. creative-proteomics.comnih.govwisdomlib.org

In drug design, the thiol group's ability to interact with biological targets is highly valued. It can act as a hydrogen bond donor and, as a thiolate anion (S⁻), a potent nucleophile and a strong ligand for metal ions present in metalloenzymes. nih.gov This makes the mercapto group a key pharmacophore for enzyme inhibitors. Furthermore, the mercaptophenyl group serves as a versatile synthetic handle. The thiol is readily oxidized to form disulfides or can participate in cyclization reactions to generate sulfur-containing heterocycles like benzothiazoles, which are prevalent in many biologically active compounds. researchgate.netokstate.edu

Attributes of the Mercaptophenyl Moiety in Molecular Design:

| Property | Description | Application in Design |

| Redox Activity | The -SH group can be easily oxidized to form disulfide bonds (S-S). wikipedia.org | Covalent drug design, dynamic combinatorial chemistry, antioxidant design. nih.gov |

| Nucleophilicity | The thiolate anion (S⁻) is a strong nucleophile. | Synthesis of sulfur-containing compounds, enzyme inhibition. nih.gov |

| Metal Binding | Forms strong coordinate bonds with various metal ions (e.g., Zn²⁺, Fe²⁺, Hg²⁺). creative-proteomics.com | Design of metalloenzyme inhibitors, metal-chelating agents. |

| Hydrogen Bonding | The S-H bond can act as a hydrogen bond donor. | Modulating drug-receptor interactions. nih.gov |

| Synthetic Handle | Can be alkylated, acylated, or used in cyclization reactions. | Precursor for sulfur-containing heterocycles and other complex molecules. researchgate.netokstate.edu |

Overview of Research Trajectories for 1-Bromo-1-(4-mercaptophenyl)propan-2-one and Related Structures

Research involving this compound and structurally related compounds is primarily driven by their potential as bifunctional synthons for creating complex molecules with potential therapeutic applications. The combination of a reactive electrophilic center (the α-brominated carbon) and a nucleophilic/redox-active center (the thiol group) within the same molecule opens pathways to novel intramolecular and intermolecular reactions.

A major research trajectory involves the use of these compounds as precursors for sulfur-containing heterocycles. The inherent reactivity allows for synthetic strategies where the α-bromoketone portion reacts with an external nucleophile, followed by a subsequent reaction involving the thiol group, or vice-versa. A particularly promising avenue is intramolecular cyclization. Under basic conditions, the thiol can be deprotonated to a thiolate, which can then act as an internal nucleophile, attacking the electrophilic α-carbon to form a thietanone ring or other related sulfur-containing cycles, depending on rearrangement pathways.

Another significant research direction is the exploration of these molecules as building blocks for compounds targeting specific biological pathways. The α-bromoketone can be used to covalently link to nucleophilic residues (like cysteine or histidine) in enzyme active sites, while the mercaptophenyl moiety can provide additional binding interactions or be used to attach the molecule to other scaffolds. This dual functionality is attractive for developing targeted covalent inhibitors or chemical probes for studying biological systems.

Future research is likely to focus on:

Domino and Cascade Reactions: Designing multi-step, one-pot syntheses that leverage the dual reactivity of the molecule to rapidly build molecular complexity. nih.gov

Synthesis of Fused Heterocyclic Systems: Utilizing the molecule to construct polycyclic structures, such as benzothiazines and related scaffolds, which are common motifs in pharmaceuticals. researchgate.net

Medicinal Chemistry Applications: Exploring derivatives as potential enzyme inhibitors, anticancer agents, or antimicrobials, capitalizing on the known bioactivity of both α-functionalized ketones and sulfur-containing compounds. mdpi.com

Enantioselective Functionalization: Developing catalytic methods to introduce chirality at the α-carbon, providing access to stereochemically defined building blocks for asymmetric synthesis. springernature.com

In essence, this compound is not merely a chemical curiosity but a strategically designed intermediate poised for application in advanced organic synthesis and the discovery of novel bioactive agents.

Structure

3D Structure

属性

分子式 |

C9H9BrOS |

|---|---|

分子量 |

245.14 g/mol |

IUPAC 名称 |

1-bromo-1-(4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9BrOS/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3 |

InChI 键 |

CESZRLAPDUHQBL-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=CC=C(C=C1)S)Br |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 1 4 Mercaptophenyl Propan 2 One

Retrosynthetic Analysis and Identification of Key Structural Fragments

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Bromo-1-(4-mercaptophenyl)propan-2-one, the most logical primary disconnection is the C-Br bond, identifying this transformation as an α-bromination of a ketone. This approach points to 1-(4-mercaptophenyl)propan-2-one (B14042886) as the immediate precursor.

Further deconstruction of this precursor via a Friedel-Crafts acylation-type disconnection reveals two key structural fragments: a substituted aromatic ring, thiophenol (or a protected version), and a three-carbon acyl component, such as propanoyl chloride or propanoic anhydride . The synthesis would therefore involve the acylation of thiophenol, followed by the selective bromination at the benzylic α-carbon. The presence of the reactive mercapto (-SH) group necessitates careful consideration of protecting groups or reaction conditions to prevent undesired side reactions like oxidation. smolecule.com

Direct Synthesis Routes for this compound

The most direct and common method for synthesizing α-bromoketones is the direct halogenation of the corresponding ketone precursor. nih.gov In this case, 1-(4-mercaptophenyl)propan-2-one would be treated with a suitable brominating agent to yield the target compound. The success of this synthesis relies on controlling the regioselectivity of the bromination, as the precursor is an unsymmetrical ketone.

The α-bromination of ketones is a well-established reaction that can proceed through different mechanisms, primarily depending on the reaction conditions (acidic, basic, or radical). masterorganicchemistry.comyoutube.com For the synthesis of a single, specific monobrominated product from an unsymmetrical ketone, acidic or radical conditions are generally preferred. libretexts.orgwikipedia.org

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction is catalyzed by an acid (e.g., HBr, acetic acid), which protonates the carbonyl oxygen, facilitating the formation of the enol tautomer. youtube.compearson.com This enol is the active nucleophile that attacks the electrophilic bromine (Br₂). masterorganicchemistry.com The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the bromine concentration. libretexts.orglibretexts.org

The general mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst. libretexts.org

Deprotonation at the α-carbon to form the enol intermediate. masterorganicchemistry.com

Nucleophilic attack by the enol's C=C double bond on a Br₂ molecule.

Deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone. masterorganicchemistry.com

A key advantage of acid-catalyzed halogenation is that it typically results in monohalogenation. wikipedia.org The introduction of the electron-withdrawing bromine atom destabilizes the transition state for the formation of a second enol, making subsequent halogenations slower than the first. wikipedia.org Various acids and bromine sources can be employed, as shown in the table below. nih.govmasterorganicchemistry.com

| Brominating Agent | Acid Catalyst / Solvent | Notes |

| Br₂ | Acetic Acid (AcOH) | A common and effective system for α-bromination. nih.govlibretexts.org |

| Br₂ | HBr | HBr can act as the acid catalyst. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | NBS is a safer alternative to liquid bromine. researchgate.net |

| NaBr / UHP | Acetic Acid (AcOH) | A greener approach using urea-hydrogen peroxide (UHP) as an oxidant. mdpi.com |

| Br₂ | 1,4-Dioxane (B91453) | Can be used in continuous flow systems, offering high selectivity. mdpi.com |

This table presents common reagent systems for acid-catalyzed α-bromination of ketones.

Radical-based approaches offer an alternative pathway for α-bromination, often employing N-Bromosuccinimide (NBS) as the bromine source. researchgate.net These reactions can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or by photochemical methods using UV-vis irradiation. researchgate.netorganic-chemistry.org Photochemical bromination with NBS can be performed under mild conditions, at low temperatures, and often without the need for a catalyst, making it an efficient method. researchgate.net The reaction is believed to proceed via a radical pathway, providing a different selectivity profile compared to ionic mechanisms. researchgate.net

For an unsymmetrical ketone like 1-(4-mercaptophenyl)propan-2-one, there are two different α-carbons where bromination can occur: the methyl carbon and the benzylic carbon. The regiochemical outcome is determined by the reaction conditions.

Under acid-catalyzed conditions, bromination occurs via the more stable enol intermediate. libretexts.org The enol can form toward either the methyl group or the benzylic carbon. The enol formed at the more substituted carbon (the benzylic position) is generally more thermodynamically stable due to conjugation with the aromatic ring. Therefore, acid-catalyzed bromination is expected to regioselectively yield this compound. wikipedia.org

In contrast, bromination under basic conditions (which is generally avoided if monobromination is desired) proceeds through an enolate and typically occurs at the less sterically hindered, more acidic α-carbon. wikipedia.org However, for some unsymmetrical ketones, it is possible to achieve bromination at the less activated terminal position through thermodynamically controlled reactions over longer periods. nih.gov A novel method for the selective synthesis of unsymmetrical α-haloketones involves the reductive halogenation of α,β-unsaturated ketones, which allows for halogenation at either of the two enolizable positions. organic-chemistry.org

| Condition | Intermediate | Position of Bromination | Rationale |

| Acidic (Thermodynamic Control) | More substituted, stable enol | Benzylic carbon (-CHAr) | The resulting enol is stabilized by conjugation with the phenyl ring. wikipedia.orglibretexts.org |

| Basic (Kinetic Control) | Less substituted, more accessible enolate | Methyl carbon (-CH₃) | The protons on the methyl group are often more kinetically acidic and less hindered. wikipedia.org |

This table compares the expected regioselectivity of brominating the precursor 1-(4-mercaptophenyl)propan-2-one under different conditions.

The target molecule, this compound, possesses a chiral center at the α-carbon bearing the bromine atom. A standard α-bromination reaction on an achiral precursor will produce a racemic mixture of the two enantiomers. libretexts.org Achieving stereoselectivity in such reactions is a significant challenge in modern organic synthesis. nih.gov

Asymmetric α-halogenation often relies on either organocatalysis or metal-based catalysis. For example, the enantioselective α-chlorination of β-keto esters has been successfully achieved using phase-transfer catalysis with hybrid amide-based Cinchona alkaloids as catalysts, yielding high enantiomeric excess (up to 97% ee). nih.gov Although this example involves chlorination of a β-keto ester, the principle of using a chiral catalyst to create a chiral environment around the enol or enolate intermediate can be applied to the bromination of ketones. nih.gov Such catalysts can stereoselectively guide the approach of the electrophilic bromine source to one face of the planar enol intermediate, resulting in an excess of one enantiomer. While specific methodologies for the stereoselective bromination of 1-(4-mercaptophenyl)propan-2-one are not widely reported, the principles established in related systems provide a clear pathway for developing such a synthesis. organic-chemistry.orgnih.gov

Introduction of the 4-Mercaptophenyl Functionality

The introduction of a thiol (-SH) group onto an aromatic ring is a critical step in forming the precursor for this compound. This can be achieved through various strategies, with transition-metal-catalyzed cross-coupling reactions being among the most powerful and versatile.

Direct introduction of a thiol group onto an aromatic system can be challenging. A common and effective strategy involves the reaction of an aryl halide with a thiolating agent. One established method uses thiourea (B124793) to displace an aryl halide, followed by hydrolysis to yield the aromatic thiol. For instance, aromatic halides can react with thiourea in the presence of nickel metal, where each halide atom is replaced by a thiol group. google.com This approach is particularly useful for creating aryl thiols from aryl bromides and iodides. google.com

Another advanced method involves a copper(I)-phenanthroline catalyzed cross-coupling reaction of an aryl iodide with thioacetic acid. This reaction can be performed even on complex molecules like protected amino acids, demonstrating its wide applicability. nih.gov Subsequent reductive workup liberates the free thiol, providing a clean route to the desired mercapto-functionalized aromatic compound. nih.gov

The formation of the carbon-sulfur (C-S) bond is central to synthesizing aryl sulfides, which are key precursors or analogues. Transition-metal catalysis has revolutionized this field, overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr). nih.govacsgcipr.org

Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions for sulfur compounds, are highly effective. acsgcipr.org These reactions typically couple an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The choice of ligand is critical to prevent catalyst poisoning by the sulfur compounds and to facilitate the reductive elimination step that forms the C-S bond. nih.gov

Copper-catalyzed reactions offer a more economical and less toxic alternative to palladium. researchgate.net Simple, ligand-free systems using copper(I) iodide (CuI) have been shown to effectively catalyze the coupling of aryl iodides with thiols under mild conditions. uu.nl The reaction proceeds well with a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) in polar solvents or even under neat conditions. uu.nl The development of nickel-based catalysts, such as a recyclable nickel-heterocyclic carbene (NHC) complex immobilized on magnetic nanoparticles, further expands the toolkit for efficient C-S cross-coupling of aryl halides with thiols. researchgate.net

Multi-Component and Tandem Reaction Sequences for this compound Synthesis

While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the principles of tandem and cascade reactions can be applied. A plausible tandem approach would involve the initial formation of the aryl ketone followed by an in-situ α-bromination. For example, a tandem reaction could be designed where an arylboronic acid reacts with an appropriate aldehyde, followed by oxidation to yield the aryl ketone. nih.gov This ketone could then be subjected to a brominating agent within the same pot.

More complex cascade reactions initiated by thiols have been developed for synthesizing other heterocyclic systems, such as quinolines from indoles. acs.org In these processes, a single thiol reagent promotes a sequence of reactions including dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. acs.org While not directly applicable, these intricate cascades highlight the potential for developing novel, efficient one-pot syntheses for complex molecules like the target compound by combining C-S bond formation and other transformations in a single operation.

Green Chemistry and Sustainable Synthesis Approaches for α-Bromoketones

Traditional α-bromination of ketones often involves hazardous reagents like liquid bromine and corrosive byproducts such as hydrogen bromide (HBr) gas. organic-chemistry.orggoogle.com Green chemistry principles aim to mitigate these issues by using safer reagents, environmentally benign solvents, and improving atom economy.

One sustainable approach involves the one-pot synthesis of α-bromoketones from secondary alcohols using inexpensive, stable, and non-toxic reagents like ammonium (B1175870) bromide (NH₄Br) and oxone in a process that involves sequential oxidation and oxidative bromination. rsc.orgdeepdyve.com Another method utilizes a bromide/bromate couple as a nonhazardous brominating agent to convert olefins directly into α-bromoketones. researchgate.net

Using water as a solvent represents a significant step towards a greener process. A patented method describes synthesizing α-bromo aryl ketones using bromine in water, which also allows for the co-production of a useful brominated hydrocarbon by reacting the HBr byproduct with an alcohol or epoxide present in the reaction mixture. google.com This method boasts high atom utilization and avoids the release of acidic waste. google.com Other green protocols include the use of polymer-supported reagents, such as polymer-supported pyridinium (B92312) bromide perbromide (PSPBP), which allows for clean and efficient bromination and simplifies product purification. rsc.org Visible-light-promoted reactions, such as the aerobic photooxidation of alkylarenes with hydrobromic acid, also offer a direct and more sustainable route to α-bromoketones. nih.gov

Continuous Flow Synthesis of this compound and Related α-Bromoketones

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, exothermic, or involve unstable intermediates. vapourtec.comnih.gov These benefits include enhanced safety due to small reaction volumes, superior temperature control, improved mixing, and the potential for straightforward scaling and automation. vapourtec.com

The α-bromination of ketones is well-suited for flow chemistry. A continuous flow procedure for the α-bromination of acetophenone (B1666503) using HBr and bromine in 1,4-dioxane has been shown to produce the product in 99% yield with excellent selectivity, avoiding ring-brominated or dibrominated byproducts. nih.gov This highlights the precise control over reaction time and stoichiometry that flow reactors provide. nih.gov

Furthermore, multi-step syntheses can be "telescoped" into a single continuous flow platform. For example, chiral α-halo ketones, which are key building blocks for pharmaceuticals, have been synthesized in a multi-step flow process starting from N-protected amino acids. acs.org This process involves the formation of a mixed anhydride, reaction with diazomethane (B1218177) generated in-situ in a tube-in-tube reactor, and a final quench with HBr to form the α-bromo ketone. acs.org Such a setup eliminates the need to handle hazardous reagents like diazomethane in bulk and allows for the safe and efficient production of complex intermediates. acs.org This methodology could be adapted for the synthesis of this compound, integrating the bromination step into a continuous process.

Asymmetric Synthesis Approaches to Chiral α-Bromoketones Relevant to this compound

Since this compound contains a stereocenter at the α-carbon, its asymmetric synthesis is of significant interest. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds.

The first organocatalytic enantioselective α-bromination of both aldehydes and ketones has been reported. nih.govrsc.org For ketones, a C₂-symmetric imidazolidine (B613845) catalyst was used to achieve α-bromination with up to 94% enantiomeric excess (ee). nih.govresearchgate.net This approach relies on the formation of a chiral enamine intermediate from the ketone and the catalyst, which then reacts with an electrophilic bromine source.

Another powerful strategy is the dynamic kinetic resolution of racemic α-bromo ketones. A stereoconvergent cross-coupling reaction has been developed using a nickel catalyst with a chiral ligand to couple racemic secondary α-bromoketones with arylzinc reagents. nih.gov This method allows for the synthesis of α-aryl ketones with high enantioselectivity from a racemic starting material, proceeding under mild conditions that preserve the stereochemical integrity of the product. nih.gov While this example describes an arylation, the principle of using a chiral catalyst to selectively react with one enantiomer of a racemic α-bromo ketone while potentially equilibrating the other could be applied to other transformations.

Reactivity and Mechanistic Investigations of 1 Bromo 1 4 Mercaptophenyl Propan 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The presence of a bromine atom alpha to a carbonyl group significantly activates the carbon-bromine bond towards nucleophilic attack. The electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to S_N2 reactions. nih.gov The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is notably enhanced compared to corresponding alkyl halides. nih.gov

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiolates, Thioamides)

The electrophilic carbon center of 1-Bromo-1-(4-mercaptophenyl)propan-2-one is a prime target for soft nucleophiles, particularly those based on sulfur. Reactions with external thiolates (RS⁻) would proceed via a standard S_N2 mechanism, displacing the bromide ion to form an α-thioether ketone.

With thioamides, the reaction is a cornerstone of the Hantzsch thiazole (B1198619) synthesis. scirp.orgresearchgate.net The thioamide acts as the sulfur nucleophile, attacking the α-brominated carbon. This is followed by an intramolecular cyclization and dehydration sequence to yield a substituted thiazole ring, a common scaffold in pharmaceuticals. scirp.orgresearchgate.netnih.gov The reaction can be performed as a one-pot synthesis where the α-bromoketone is generated in situ from the corresponding ketone using a brominating agent like N-bromosuccinimide (NBS), and then immediately reacted with the thioamide. scirp.orgresearchgate.net

The general pathway involves two competing possibilities when primary thioamides are used: the desired Eschenmoser coupling reaction (ECR) or the formation of thiazole products. nih.gov The outcome is highly dependent on reaction conditions such as the solvent and the presence of a base, which influence the stability and reactivity of key intermediates. nih.gov

Intramolecular Cyclization Pathways involving the Thiol Group

A significant feature of this compound is the presence of both an electrophilic center (α-bromocarbon) and a nucleophilic center (the 4-mercaptophenyl group) within the same molecule. This arrangement facilitates intramolecular reactions. The thiol group can act as an internal nucleophile, attacking the carbon atom bearing the bromine.

This intramolecular S_N2 reaction is a key pathway for the synthesis of heterocyclic systems. In this case, the cyclization would lead to the formation of a five-membered ring, resulting in a substituted 2,3-dihydrobenzo[b]thiophene (B1596441) derivative. Such cyclizations are a common strategy for building benzothiophene (B83047) cores, which are prevalent in many biologically active molecules. malayajournal.orgwikipedia.orgnih.gov The reaction is mechanistically analogous to intermolecular thiol-ene reactions that proceed via radical cyclization, though the S_N2 pathway is expected to dominate here. mdpi.com In related systems, the initial conjugate addition of a thiol to an α,β-unsaturated ketone is followed by an intramolecular displacement of a halide to form a reactive episulfonium ion intermediate, highlighting the propensity for such cyclizations. nih.gov

Role of Catalysis in Enhancing Nucleophilic Substitution Reactivity

To improve reaction rates, yields, and selectivity, catalytic methods are often employed for nucleophilic substitutions on α-haloketones.

Phase-Transfer Catalysis (PTC): This method is highly effective for reactions involving a nucleophile soluble in an aqueous phase and an α-bromoketone substrate soluble in an organic phase. wikipedia.orgdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the migration of the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the substrate. wikipedia.orgdalalinstitute.com This technique avoids the need for expensive, anhydrous, or hazardous solvents and can significantly accelerate reaction rates. dalalinstitute.comcrdeepjournal.org

Transition-Metal Catalysis: Modern organic synthesis increasingly utilizes transition-metal catalysts to mediate challenging cross-coupling reactions. For α-bromoketones, nickel- and palladium-based catalysts have proven effective. nih.govwalisongo.ac.idresearchgate.net These reactions often proceed through radical intermediates, offering an alternative to traditional S_N1 and S_N2 pathways. walisongo.ac.idresearchgate.net For instance, nickel-catalyzed asymmetric cross-couplings of racemic α-bromoketones with organozinc reagents can produce α-arylated ketones with high enantioselectivity. nih.gov This stereoconvergent approach is valuable for creating chiral tertiary centers that may be difficult to access otherwise. nih.govresearchgate.net

| Catalyst Type | Examples | General Mechanism |

|---|---|---|

| Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Transports anionic nucleophile from aqueous/solid phase to organic phase containing the α-bromoketone. dalalinstitute.com |

| Transition-Metal Catalysts | NiCl₂/ligand complexes, Palladium complexes | Facilitates cross-coupling via oxidative addition/reductive elimination or radical pathways. nih.govwalisongo.ac.id |

Carbonyl Group Reactivity and Transformations

The ketone moiety in this compound provides a second major site of reactivity, primarily through the chemistry of its α-hydrogens and the electrophilicity of the carbonyl carbon itself.

Enolization and Enolate Chemistry

The hydrogens on the methyl group (the α'-position) of the propan-2-one chain are acidic due to their proximity to the electron-withdrawing carbonyl group. In the presence of a base, one of these protons can be abstracted to form a nucleophilic enolate ion. masterorganicchemistry.combham.ac.uk The resulting negative charge is stabilized by resonance, delocalizing onto the oxygen atom. masterorganicchemistry.com

The formation of enolates is a fundamental process in carbonyl chemistry. youtube.com The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible conversion to the enolate in a non-hydroxylic solvent like THF. libretexts.org Weaker bases, such as hydroxide (B78521) or alkoxide, establish an equilibrium with a low concentration of the enolate. masterorganicchemistry.com

Under acidic conditions, the ketone can tautomerize to its enol form (a molecule containing both an alkene and an alcohol). libretexts.orglibretexts.org The acid catalyzes the formation of the nucleophilic enol, which can then react with electrophiles. libretexts.org The rate-determining step in acid-catalyzed α-halogenation, for instance, is the formation of the enol intermediate. libretexts.orglibretexts.org

| Compound Type | Example | Approximate pKa |

|---|---|---|

| Ketone | Acetone | 19-20 |

| Aldehyde | Acetaldehyde | 17 |

| Ester | Ethyl acetate | 25 |

| β-Diketone | Acetylacetone | 9 |

Note: The pKa values provide context for the acidity of the α-protons on the methyl group of this compound, which is expected to be similar to that of a typical ketone. masterorganicchemistry.comresearchgate.net

Condensation and Addition Reactions of the Ketone Moiety

Once formed, the enolate of this compound can act as a potent carbon nucleophile in a variety of essential carbon-carbon bond-forming reactions.

The most prominent of these is the Aldol (B89426) reaction. masterorganicchemistry.com The enolate can add to the electrophilic carbonyl carbon of an aldehyde or another ketone. For example, in a "crossed" Aldol reaction, the enolate could react with an aromatic aldehyde like benzaldehyde. magritek.com This addition reaction initially forms a β-hydroxy ketone. masterorganicchemistry.com

Under more forceful conditions, typically with heating, this initial aldol addition product can undergo dehydration (elimination of a water molecule). libretexts.org This elimination step results in the formation of an α,β-unsaturated ketone, a product of an Aldol condensation. magritek.comlibretexts.orgjackwestin.com The formation of the conjugated system provides a thermodynamic driving force for the condensation. libretexts.org Such reactions can also occur intramolecularly if a second carbonyl group is present within the molecule, leading to the formation of five- or six-membered rings. jackwestin.com

Electrophilic Aromatic Substitution and Derivatization of the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. wikipedia.org The regiochemical outcome and the rate of these reactions are dictated by the combined electronic effects of the two substituents on the ring: the mercapto group (-SH) at the para-position (C4) and the 1-bromo-2-oxopropyl group [-CH(Br)C(=O)CH₃] at C1.

The mercapto group is an activating group and an ortho, para-director. wikipedia.org Its activating nature stems from the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance (a +M effect), which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. wikipedia.orgorganicchemistrytutor.com Since the mercapto group is at position 4, it directs incoming electrophiles to its ortho positions, which are C3 and C5.

Conversely, the 1-bromo-2-oxopropyl substituent is a deactivating group and a meta-director. The carbonyl group within this substituent is strongly electron-withdrawing, pulling electron density from the phenyl ring via inductive and resonance effects (-I and -M effects). This withdrawal of electron density destabilizes the arenium ion intermediate, making the ring less reactive towards electrophiles than benzene (B151609). wikipedia.orglibretexts.org As a deactivating group, it directs incoming electrophiles to the meta positions, which are also C3 and C5 relative to its own position at C1.

In this case, the directing effects of both substituents are synergistic, reinforcing the substitution at the C3 and C5 positions. While one group activates and the other deactivates, the powerful directing effect of the activating mercapto group is expected to dominate, leading to the formation of 3,4-disubstituted or 3,4,5-trisubstituted products. Common electrophilic aromatic substitution reactions would include nitration, halogenation, and sulfonation.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-1-(4-mercapto-3-nitrophenyl)propan-2-one |

| Bromination | Br₂, FeBr₃ | 1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one |

| Sulfonation | Fuming H₂SO₄ | 2-(1-Bromo-2-oxopropyl)-5-mercaptophenylsulfonic acid |

Rearrangement Reactions Involving the α-Bromoketone Scaffold

The α-bromoketone structural motif is prone to specific rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.org This reaction typically occurs in the presence of a base (such as a hydroxide or alkoxide) and transforms an α-halo ketone into a carboxylic acid or its derivative, often with a skeletal rearrangement. alfa-chemistry.comnrochemistry.com

The mechanism for the Favorskii rearrangement of this compound is predicted to proceed as follows:

Enolate Formation : A base abstracts an acidic α'-proton from the methyl group (C3) of the propanone chain, forming a resonance-stabilized enolate intermediate. purechemistry.org

Cyclopropanone (B1606653) Formation : The enolate undergoes an intramolecular Sₙ2 reaction, where the nucleophilic carbon attacks the carbon bearing the bromine atom, displacing the bromide ion. This step results in the formation of a highly strained cyclopropanone intermediate. nrochemistry.com

Nucleophilic Attack : A nucleophile (e.g., OH⁻ from the base) attacks the carbonyl carbon of the cyclopropanone. wikipedia.org

Ring Opening : The tetrahedral intermediate collapses, and the strained three-membered ring opens. The ring opening occurs to form the more stable carbanion. In this case, the bond between the carbonyl carbon and the phenyl-substituted carbon would cleave, placing the negative charge on the carbon atom attached to the phenyl ring, where it is stabilized by the aromatic system.

Protonation : A final proton transfer step yields the rearranged product.

When using sodium hydroxide as the base, the final product is a carboxylic acid. If an alkoxide, such as sodium methoxide (B1231860), is used, the corresponding ester is formed. wikipedia.org This reaction provides a valuable synthetic route for producing branched carboxylic acid derivatives.

| Base/Nucleophile | Solvent | Expected Major Product |

|---|---|---|

| Sodium hydroxide (NaOH) | Water/Dioxane | 2-(4-Mercaptophenyl)propanoic acid |

| Sodium methoxide (NaOCH₃) | Methanol | Methyl 2-(4-mercaptophenyl)propanoate |

| Ammonia (NH₃) | Ethanol | 2-(4-Mercaptophenyl)propanamide |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific empirical data for this compound is unavailable, the kinetics and thermodynamics of its transformations can be inferred from general principles.

Reaction Kinetics:

For the Favorskii rearrangement , the rate can be influenced by several factors. The initial deprotonation to form the enolate is often the rate-limiting step, and its speed is dependent on the concentration and strength of the base, as well as the acidity of the α'-proton. purechemistry.org The subsequent intramolecular cyclization step is dependent on the stability of the enolate and the leaving group ability of the halide (bromide is an excellent leaving group).

Thermodynamic Studies:

The thermodynamics of electrophilic aromatic substitution are governed by the stability of the intermediates and products. The arenium ion intermediate is stabilized by resonance. For substitution at the C3 position (ortho to the -SH group), an additional resonance structure can be drawn where the positive charge is delocalized onto the sulfur atom, providing significant stabilization. This stabilization of the intermediate for ortho attack (relative to meta attack) lowers the activation energy, making it the kinetically and thermodynamically preferred pathway. The final step, deprotonation, is highly exothermic as it restores the very stable aromatic system. masterorganicchemistry.com

| Substituent at C4 | Reaction Type | Relative Rate Constant (krel) |

|---|---|---|

| -H | Nitration | 1 |

| -SH (Activating) | Nitration | > 100 (Estimated) |

| -NO₂ (Deactivating) | Nitration | < 0.01 (Estimated) |

Advanced Structural Elucidation and Spectroscopic Probing of 1 Bromo 1 4 Mercaptophenyl Propan 2 One

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and elucidating its structure through fragmentation analysis. For 1-Bromo-1-(4-mercaptophenyl)propan-2-one, HRMS would provide an accurate mass measurement of the molecular ion, confirming its chemical formula, C₉H₉BrOS.

A key feature in the mass spectrum would be the distinct isotopic profile arising from the presence of bromine and sulfur atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺). whitman.educhromatographyonline.com Additionally, the presence of sulfur, with its isotopes ³²S (95.0%), ³³S (0.8%), and ³⁴S (4.2%), would contribute to the [M+2]⁺ peak, making it slightly larger than what would be expected from bromine alone. whitman.edunih.govresearchgate.net This complex isotopic pattern is a powerful diagnostic for confirming the presence of both elements.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through alpha-cleavage, a common pathway for ketones. miamioh.eduyoutube.comyoutube.com This involves the cleavage of bonds adjacent to the carbonyl group. Two primary alpha-cleavage pathways are predicted:

Cleavage of the C-C bond between the carbonyl carbon and the benzylic carbon, leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and a (4-mercaptophenyl)bromomethyl radical.

Cleavage of the C-Br bond, which is often a facile process for α-haloketones, resulting in a radical cation and a bromine radical.

A summary of predicted key fragments is presented in the table below.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted m/z | Predicted Formula | Identity of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 243.96/245.96 | C₉H₉BrOS | [M]⁺ | Molecular Ion |

| 43.02 | C₂H₃O | Acetyl Cation | α-cleavage |

| 200.95/202.95 | C₇H₆BrS | (4-mercaptophenyl)bromomethyl cation | Loss of acetyl radical |

| 165.00 | C₉H₉OS | [M-Br]⁺ | α-cleavage (loss of Br radical) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the para-substituted ring would likely appear as a pair of doublets (an AA'BB' system) in the typical aromatic region (δ 7.0-7.5 ppm). The thiol proton (-SH) would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The methine proton (Ar-CH(Br)-) would be a singlet due to the absence of adjacent protons and would be deshielded by both the aromatic ring and the bromine atom. Similarly, the methyl protons (-CO-CH₃) would appear as a singlet, as they are separated from the methine proton by the carbonyl group, precluding spin-spin coupling. docbrown.info Protons on carbons alpha to a carbonyl group typically resonate in the δ 2.1–2.6 ppm range. openochem.orglibretexts.org

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon signal appearing significantly downfield (δ 190-210 ppm), a characteristic feature of ketones. libretexts.orglibretexts.org Other signals would correspond to the four distinct carbons of the aromatic ring, the methine carbon, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C=O | - | 195 - 205 |

| Aromatic C-H | 7.2 - 7.5 (d) | 128 - 135 |

| Aromatic C-S | - | 130 - 140 |

| Aromatic C-C(Br) | - | 135 - 145 |

| -CH(Br)- | 5.0 - 5.5 (s) | 45 - 55 |

| -CH₃ | 2.2 - 2.5 (s) | 25 - 35 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating the complete molecular structure. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this molecule, COSY would primarily show correlations between the coupled protons within the aromatic ring, helping to assign the ortho and meta positions. It would confirm the lack of coupling between the methine proton and the methyl protons. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would allow for the straightforward assignment of each protonated carbon atom by linking the predicted ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity of the molecular fragments by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the methyl protons to the carbonyl carbon and the methine carbon, and the methine proton to the carbonyl carbon and the ipso- and ortho-carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, providing insight into the molecule's conformation. NOESY could show correlations between the methine proton and the ortho-protons of the phenyl ring, helping to determine the preferred rotational conformation around the C-C bond connecting the side chain to the ring.

Table 3: Predicted Key 2D NMR Correlations

| Experiment | Proton Signal | Correlated Carbon/Proton Signal | Structural Information |

|---|---|---|---|

| COSY | Aromatic H (ortho to SH) | Aromatic H (meta to SH) | Confirms aromatic ring connectivity |

| HSQC | -CH(Br)- | -CH(Br)- | Direct C-H attachment |

| HSQC | -CH₃ | -CH₃ | Direct C-H attachment |

| HMBC | -CH₃ | -C=O, -CH(Br)- | Connects methyl group to ketone backbone |

| HMBC | -CH(Br)- | -C=O, Aromatic C(ipso/ortho) | Connects side chain to phenyl ring |

While solution-state NMR reveals the structure and dynamics of a molecule in a specific solvent, solid-state NMR provides information on the molecule in its crystalline or amorphous solid form. A comparative analysis can be highly informative. In the solid state, molecular motion is restricted, which can lead to significant differences in chemical shifts compared to the solution state. Solid-state NMR could reveal the presence of different polymorphs (different crystal packing arrangements) or non-equivalent molecules within the crystal's unit cell, which would be averaged out in solution. This technique allows for the study of intermolecular interactions, such as hydrogen bonding, in the solid phase. nih.gov

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

This analysis would confirm the connectivity established by NMR and provide metrical details, such as the C=O, C-Br, and C-S bond lengths. Of particular interest would be the torsion angle defined by the atoms C(ortho)-C(ipso)-C(methine)-C(carbonyl), which describes the rotational conformation of the propanone moiety relative to the phenyl ring.

Furthermore, the crystal structure would reveal the details of intermolecular interactions that dictate the crystal packing. researchgate.neteurjchem.com For this compound, one could expect to observe:

Hydrogen Bonding: The thiol (-SH) group could act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen or the thiol sulfur of a neighboring molecule.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with a nucleophilic atom like the carbonyl oxygen on an adjacent molecule.

π-π Stacking: The aromatic phenyl rings could stack on top of each other, an interaction common in aromatic compounds. iucr.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Assignments and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. A strong, sharp absorption band for the carbonyl (C=O) group stretch is expected. For α-halo ketones, this band typically appears at a slightly higher frequency than in simple aliphatic ketones, predicted to be in the 1715-1725 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The thiol (S-H) stretch would give rise to a weak, sharp band around 2550-2600 cm⁻¹. chemicalbook.com Other characteristic bands would include aromatic C=C stretching in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that detects vibrations causing a change in the polarizability of the molecule. It is often particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The C-S and C-Br stretching vibrations, expected in the fingerprint region (below 800 cm⁻¹), may be more prominent in the Raman spectrum. The aromatic ring vibrations would also yield strong Raman signals. researchgate.netrsc.org

Table 4: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium | Medium |

| S-H Stretch | 2550 - 2600 | Weak | Medium |

| C=O Stretch | 1715 - 1725 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-S Stretch | 600 - 750 | Medium | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereoisomer Characterization (if applicable)

The methine carbon atom (C1), which is bonded to four different groups (a 4-mercaptophenyl group, a bromine atom, an acetyl group, and a hydrogen atom), is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers (R and S).

Chiroptical spectroscopy techniques, which measure the differential interaction of left- and right-circularly polarized light with a chiral substance, are essential for characterizing stereoisomers. bruker.com

Electronic Circular Dichroism (ECD): ECD measures circular dichroism in the UV-Visible range, corresponding to electronic transitions. The aromatic chromophore and the carbonyl group would give rise to ECD signals that are characteristic of the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared equivalent of ECD, measuring the differential absorption of circularly polarized IR light by vibrational transitions. wikipedia.orgresearchgate.net VCD is a powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov The experimental VCD spectrum of an enantiomerically pure sample could be compared to a spectrum predicted by quantum mechanical calculations (e.g., Density Functional Theory) for one of the enantiomers (e.g., the R-form). A match between the experimental and calculated spectra would provide an unambiguous assignment of the absolute configuration.

Computational and Theoretical Studies of 1 Bromo 1 4 Mercaptophenyl Propan 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

There are currently no published studies that detail the electronic structure and bonding of 1-Bromo-1-(4-mercaptophenyl)propan-2-one using quantum chemical calculations. Such studies, often employing methods like Hartree-Fock or post-Hartree-Fock calculations, would be invaluable for understanding the fundamental properties of the molecule. Key parameters that could be determined include molecular orbital energies (HOMO-LUMO gap), electron density distribution, partial atomic charges, and bond orders. This information would provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

The application of Density Functional Theory (DFT) to elucidate the reaction mechanisms and transition states involving this compound has not been reported. DFT is a powerful tool for modeling chemical reactions, allowing for the calculation of activation energies and the geometries of transition states. researchgate.netsemanticscholar.orgpku.edu.cnresearchgate.netnih.gov For a molecule with multiple reactive sites, such as the bromine atom, the carbonyl group, and the mercapto group, DFT studies could predict the most likely pathways for nucleophilic substitution, oxidation, or other transformations. nih.govsmolecule.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

No molecular dynamics (MD) simulations have been published to analyze the conformational landscape or the influence of solvents on this compound. MD simulations are instrumental in exploring the dynamic behavior of molecules over time, identifying stable conformers, and understanding how the surrounding solvent molecules affect structure and flexibility. mdpi.comnih.govmdpi.comchemrxiv.org Such studies could reveal the preferred three-dimensional shapes of the molecule in different environments, which is crucial for understanding its biological activity and physical properties. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical predictions of spectroscopic parameters (such as IR, Raman, NMR, and UV-Vis spectra) for this compound are not available in the literature. Computational methods, particularly DFT, are frequently used to calculate these parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features. researchgate.net This synergy between theory and experiment is a cornerstone of modern chemical characterization.

In Silico Design and Virtual Screening of Novel Derivatives Based on this compound

The use of this compound as a scaffold for the in silico design and virtual screening of new derivatives is an unexplored area. researchgate.netnih.govnih.govfrontiersin.org These computational techniques are central to modern drug discovery, enabling the rapid and cost-effective identification of new molecules with potentially enhanced biological activity or improved properties. researchgate.netnih.govnih.gov The process involves creating virtual libraries of derivatives and computationally predicting their binding affinity to biological targets. nih.govfrontiersin.org

Investigation of Non-Covalent Interactions and Intermolecular Forces

Specific investigations into the non-covalent interactions and intermolecular forces governing the behavior of this compound have not been conducted. Understanding these weak interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, is essential for predicting crystal packing, solubility, and interactions with biological macromolecules. nih.govmdpi.compurdue.edufrontiersin.orgnih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are often employed for this purpose. nih.gov

Applications of 1 Bromo 1 4 Mercaptophenyl Propan 2 One in Advanced Organic Synthesis and Materials Science

1-Bromo-1-(4-mercaptophenyl)propan-2-one as a Versatile Synthetic Building Block

The presence of two highly reactive functional groups on a single aromatic scaffold makes this compound a powerful tool for synthetic chemists. The α-bromo ketone moiety serves as a potent electrophile, while the thiol group can act as a nucleophile or a point of attachment, opening pathways to a diverse range of molecular structures.

Precursor for Heterocyclic Compounds (e.g., Thiazoles)

The α-bromo ketone structure is a classic precursor for the synthesis of thiazole (B1198619) rings via the Hantzsch thiazole synthesis. nih.govresearchgate.net This well-established reaction involves the condensation of an α-haloketone with a thioamide. In this context, this compound can react with various thioamides to yield 2,4-disubstituted thiazoles bearing a 4-mercaptophenyl group at the 4-position and a methyl group at the 5-position.

The general mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide on the carbon bearing the bromine atom, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step then leads to the formation of the aromatic thiazole ring. The mercapto group on the phenyl ring can be carried through the synthesis, providing a handle for further functionalization of the resulting thiazole derivative.

Table 1: Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 (Thioamide) | Resulting Thiazole Derivative |

| This compound | Thiourea (B124793) | 2-Amino-4-(4-mercaptophenyl)-5-methylthiazole |

| This compound | Thioacetamide | 2,5-Dimethyl-4-(4-mercaptophenyl)thiazole |

| This compound | N-Phenylthiourea | 4-(4-Mercaptophenyl)-5-methyl-N-phenylthiazol-2-amine |

Scaffold for Complex Molecular Architecture Synthesis

Beyond the formation of simple thiazoles, α-bromo ketones are pivotal in constructing more intricate molecular frameworks through multi-component reactions (MCRs) and the synthesis of fused heterocyclic systems. nih.govmdpi.comwindows.net The ability of this compound to participate in such reactions allows for the rapid assembly of complex molecules with potential applications in medicinal chemistry and materials science.

For instance, this compound can be used to synthesize bis-thiazole structures, which are of interest for their potential biological activities and as ligands in coordination chemistry. nih.govnih.govresearchgate.net By reacting with a bis-thiosemicarbazone, for example, two thiazole rings can be formed in a single synthetic operation, leading to a larger, more complex molecular scaffold. The presence of the thiol group offers a site for further modification, allowing these complex scaffolds to be tailored for specific applications.

Role in the Synthesis of Conjugated Systems

Conjugated polymers are a class of materials with interesting electronic and optical properties, finding use in applications such as organic electronics. rsc.orgrsc.org The synthesis of these materials often relies on the polymerization of functionalized aromatic and heteroaromatic monomers. Thiazole units are known to be effective electron-accepting moieties in donor-acceptor conjugated polymers. rsc.orgresearchgate.net

By first utilizing this compound to synthesize a thiazole monomer via the Hantzsch reaction, this building block can then be incorporated into a polymer backbone. The resulting polymer would feature thiazole units, which can contribute to its electronic properties. Furthermore, the mercaptophenyl group can be used to tune the solubility of the polymer or to create cross-linked networks, providing a mechanism to control the material's morphology and processability.

Derivatization for Polymer and Material Science Applications

The thiol group of this compound is a key feature for its application in materials science, providing a reactive handle for covalent attachment to surfaces and incorporation into polymeric structures.

Incorporation into Polymeric Architectures via Thiol Chemistry

The mercapto group is highly reactive and can participate in a variety of "click" chemistry reactions, most notably thiol-ene and thiol-yne reactions. nih.govadvanceseng.comsci-hub.box These reactions are highly efficient, proceed under mild conditions, and are tolerant of a wide range of functional groups, making them ideal for polymer synthesis and modification.

This compound can be incorporated into polymeric structures in several ways:

Chain Transfer Agent in Radical Polymerization: The thiol group can act as a chain transfer agent, allowing for the synthesis of polymers with a terminal mercaptophenyl group.

Monomer in Thiol-Ene Polymerization: After conversion of the α-bromo ketone to a different functional group (or its direct use), the mercapto group can react with a di-ene monomer in a step-growth polymerization to form a poly(thioether).

Grafting onto Existing Polymers: The thiol group can be used to graft the molecule onto a polymer backbone that contains "ene" (alkene) functionalities. This is a powerful method for functionalizing existing polymers and tailoring their properties. acs.orgrsc.orgdiva-portal.org

Table 2: Thiol-Ene Reaction for Polymer Functionalization

| Polymer with 'ene' groups | Thiol-containing molecule | Resulting Functionalized Polymer |

| Polybutadiene | This compound | Polybutadiene grafted with 1-(4-mercaptophenyl)propan-2-one (B14042886) units |

| Allyl-functionalized Polystyrene | This compound | Polystyrene grafted with 1-(4-mercaptophenyl)propan-2-one units |

Surface Modification and Self-Assembled Monolayer (SAM) Formation

The strong affinity of sulfur for noble metal surfaces, particularly gold, makes thiols excellent candidates for the formation of self-assembled monolayers (SAMs). northwestern.eduacs.orgdiva-portal.org SAMs are highly ordered molecular layers that form spontaneously on a surface and can dramatically alter the surface's properties, such as its wettability, adhesion, and electronic characteristics.

The 4-mercaptophenyl group of this compound can readily form a SAM on a gold surface. The aromatic ring provides rigidity to the monolayer, and the orientation of the molecules will be influenced by intermolecular interactions. The ketone and bromo functionalities would then be exposed at the surface of the monolayer, providing reactive sites for further chemical transformations. This allows for the creation of functional surfaces that can be used in a variety of applications, including biosensors, molecular electronics, and as platforms for controlled cell growth. acs.orguh.edumdpi.com The ability to modify nanoparticles with such SAMs is also a significant area of research. nih.govscispace.comnih.govmdpi.com

Development of Chemical Probes and Tags in Research Contexts

The unique trifunctional nature of this compound, featuring an α-bromoketone, a thiol, and an aromatic ring, makes it a versatile scaffold for the development of sophisticated chemical probes and tags. These tools are instrumental in chemical biology and proteomics for identifying and characterizing protein function, interactions, and localization. The strategic combination of these reactive groups allows for multi-faceted applications, ranging from covalent labeling of proteins to the construction of complex molecular architectures for targeted studies.

The α-bromoketone moiety serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues within proteins. This functionality is particularly useful in the design of activity-based protein profiling (ABPP) probes, which are designed to target the active sites of specific enzyme classes. nih.govnih.govwikipedia.orgucl.ac.uk While iodoacetamides are more commonly employed for targeting cysteine residues, α-bromoketones can also react with the sulfhydryl group of cysteine, as well as the imidazole (B134444) ring of histidine, via nucleophilic substitution. korambiotech.com This reactivity allows for the selective labeling and subsequent identification of proteins, providing insights into their roles in cellular processes.

The mercaptophenyl group, with its reactive thiol, offers another point for modification or conjugation. This thiol group can participate in disulfide exchange reactions, be alkylated, or be used for attachment to surfaces, such as gold nanoparticles or sensor chips, in materials science applications. nih.gov In the context of chemical probes, the thiol can be functionalized with reporter tags, such as fluorophores or biotin, for visualization or affinity purification of labeled proteins. nih.gov This dual reactivity of the α-bromoketone and the thiol group positions this compound as a potent heterobifunctional crosslinker. covachem.comcreative-biolabs.comthermofisher.com Such crosslinkers are invaluable for studying protein-protein interactions by covalently linking interacting partners, thereby capturing transient or weak interactions for subsequent analysis. korambiotech.com

Furthermore, the presence of the aromatic ring introduces the possibility of creating trifunctional probes. The phenyl ring can be modified to incorporate a third functional group, such as a photoactivatable moiety (e.g., a diazirine or benzophenone). frontiersin.orgnih.govresearchgate.net This would transform the molecule into a powerful tool for photoaffinity labeling, a technique used to identify the binding partners of a small molecule within a complex biological system. nih.gov Upon photoactivation, the probe covalently crosslinks to its binding target, allowing for its identification and characterization.

The development of chemical probes from scaffolds like this compound has significant implications for drug discovery and basic research. These probes can be used to identify novel drug targets, validate the mechanism of action of small molecule inhibitors, and map complex protein interaction networks. The modular nature of this compound allows for the systematic variation of its components to optimize selectivity, reactivity, and cell permeability for specific applications.

Detailed Research Findings:

The utility of molecules with similar functionalities in developing chemical probes is well-documented. For instance, heterobifunctional crosslinkers containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide (B117702) are widely used to conjugate proteins. covachem.comthermofisher.com While the α-bromoketone in this compound is less selective than a maleimide, it offers a different reactivity profile that can be exploited to target different sets of proteins.

Activity-based protein profiling has emerged as a powerful technique for the functional annotation of enzymes in complex proteomes. nih.govwikipedia.orgfrontiersin.org Probes used in ABPP typically consist of a reactive group (the "warhead"), a linker, and a reporter tag. The α-bromoketone of this compound can act as a warhead, while the thiol group provides a convenient handle for the attachment of various reporter tags via thiol-specific conjugation chemistry.

The concept of trifunctional probes is gaining traction in chemical biology for its ability to perform more complex biological investigations. frontiersin.orgresearchgate.net For example, a trifunctional probe could be designed to first bind to a target protein via a specific ligand attached to the thiol group, then covalently label the protein through the α-bromoketone, and finally capture interacting partners via a photoactivatable group on the aromatic ring. This multi-step approach allows for a more precise and controlled investigation of protein interactions in their native cellular environment.

Interactive Data Table: Potential Applications of this compound as a Chemical Probe

| Probe Type | Target Functionality | Application | Reporter/Functional Group | Target Biomolecule(s) |

| Bifunctional Probe | α-Bromoketone | Covalent labeling of nucleophilic residues | Biotin (via thiol) | Cysteine or Histidine containing proteins |

| Bifunctional Probe | Thiol | Surface immobilization for interaction studies | - | Proteins, peptides |

| Heterobifunctional Crosslinker | α-Bromoketone and Thiol | Studying protein-protein interactions | - | Protein complexes |

| Trifunctional Probe | α-Bromoketone, Thiol, and modified aromatic ring | Photoaffinity labeling | Fluorophore (via thiol), Diazirine (on ring) | Unknown binding partners of a ligand |

| Activity-Based Probe | α-Bromoketone (as warhead) | Enzyme activity profiling | Fluorescent dye (via thiol) | Hydrolases, transferases |

Analytical Methodologies for 1 Bromo 1 4 Mercaptophenyl Propan 2 One in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation and purification of 1-Bromo-1-(4-mercaptophenyl)propan-2-one from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of α-haloketones and related aromatic compounds. mdpi.comresearchgate.net For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach for both qualitative and quantitative analysis. sielc.comsielc.com The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

A typical HPLC method for a structurally similar compound, Ethanone, 2-bromo-1-(4-bromophenyl)-, utilizes a simple mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This methodology is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.comsielc.com The development of a validated HPLC method for bromophenolic compounds has also been reported, using a C8 column and a mobile phase gradient of water and acetonitrile with trifluoroacetic acid. researchgate.net Such a method demonstrates the capability to separate multiple related substances, which is essential for purity assessment. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Bromo-Aromatic Ketones

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 or C8, 3-5 µm particle size | Provides good resolution for nonpolar to moderately polar compounds. sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of compounds with a range of polarities. sielc.comresearchgate.net |

| Modifier | Formic Acid or Phosphoric Acid (0.1%) | Improves peak shape and resolution by controlling the ionization state of analytes. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Aromatic rings provide strong UV absorbance for sensitive detection. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the thermal lability of some α-bromoketones can be a concern, GC-MS is suitable for identifying impurities and byproducts in the synthesis of this compound, provided that the compound exhibits sufficient volatility and stability under GC conditions. researchgate.net The method offers excellent separation efficiency and provides structural information from the mass spectrometer, which is invaluable for identifying unknown components in a mixture. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., VF-624), and the eluted compounds are detected by a mass spectrometer, often in a selected-ion-monitoring (SIM) mode for enhanced sensitivity and specificity for target analytes. researchgate.net This technique is particularly useful for detecting and quantifying trace-level impurities. researchgate.netresearchgate.net

Spectrophotometric and Electrochemical Detection Methods in Reaction Monitoring

Monitoring the progress of reactions involving this compound can be achieved using spectrophotometric and electrochemical methods, which can offer real-time or near-real-time analysis.

Spectrophotometric methods can be developed based on the reaction of the α-dicarbonyl moiety. For instance, derivatization with a reagent like o-phenylenediamine (B120857) can produce a chromophoric quinoxaline (B1680401) derivative that can be quantified using a spectrophotometer. nih.gov This approach provides a simple and sensitive means to determine the concentration of α-keto compounds. nih.gov

Electrochemical sensors offer a highly sensitive and selective platform for the detection of compounds containing thiol or phenolic groups. mdpi.com The mercapto group in this compound can be detected using modified electrodes. For example, sensors based on carbon nanotubes modified with cobalt salophen complex have been used for the determination of 6-mercaptopurine. researchgate.net Similarly, 4-mercaptopyridine (B10438) has been used to modify gold electrodes for the detection of metal ions through its thiol and pyridine (B92270) functionalities. mdpi.com The principle relies on the specific interaction or electrochemical oxidation of the mercapto group on the electrode surface, leading to a measurable electrical signal. researchgate.netmdpi.com This approach can be adapted to monitor the consumption of the starting material or the formation of a product in a reaction.

Table 2: Comparison of Detection Methods for Reaction Monitoring

| Method | Principle | Advantages | Potential Application |

|---|---|---|---|

| Spectrophotometry | Derivatization of the ketone group to form a colored product. nih.gov | Simple, rapid, sensitive. nih.gov | Monitoring the disappearance of the ketone functionality. |

| Electrochemical Sensing | Oxidation of the mercapto group on a modified electrode surface. researchgate.netmdpi.com | High sensitivity, high selectivity, potential for real-time monitoring. mdpi.comresearchgate.net | Tracking the concentration of the thiol-containing reactant or product. |

Development of Specific Assays for Tracking this compound in Synthetic Pathways

The development of specific assays is essential for accurately tracking the concentration of this compound throughout a synthetic process. Such assays are crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring the complete conversion of starting materials. α-Haloketones are versatile synthons in organic chemistry, and monitoring their presence is key to controlling the synthesis of complex molecules. researchgate.netnih.govnih.gov

A specific assay can be developed using the chromatographic techniques mentioned earlier. A quantitative HPLC method, for example, can be established by creating a calibration curve using standards of known concentration. This allows for the precise determination of the concentration of this compound in samples taken from a reaction mixture at different time points. The rate of halogenation reactions of ketones is dependent on the concentration of the ketone and the catalyst, making it important to monitor the reaction's progress. libretexts.org

Alternatively, a specific assay could be based on the reactivity of the α-bromoketone. For instance, its reaction with a specific nucleophile could lead to a product that is easily quantifiable by spectrophotometry or fluorescence. The development of such an assay would involve selecting a suitable reagent that reacts specifically with the α-bromoketone under the given reaction conditions without interfering with other components of the mixture. The synthesis of α-bromoketones is a well-established area, and the tracking of these reactive intermediates is a common challenge that can be addressed with tailored analytical methods. mdpi.comacs.org

Challenges and Future Perspectives in 1 Bromo 1 4 Mercaptophenyl Propan 2 One Research

Addressing Regioselectivity and Stereoselectivity Challenges in Synthesis

The synthesis of α-haloketones is often complicated by issues of selectivity. organic-chemistry.org For an unsymmetrical ketone like 1-(4-mercaptophenyl)propan-2-one (B14042886), direct halogenation can potentially occur at two different positions adjacent to the carbonyl group. Controlling the reaction to place the bromine atom exclusively at the benzylic position (C1) is a significant regioselectivity challenge.

Regioselectivity: The formation of a single desired constitutional isomer is the goal of a regioselective reaction. masterorganicchemistry.commasterorganicchemistry.com In the synthesis of 1-Bromo-1-(4-mercaptophenyl)propan-2-one, the primary challenge is to prevent bromination at the methyl group (C3). Acid-promoted halogenation, a common method, proceeds through an enol intermediate. mdpi.com The relative stability of the possible enols and the reaction conditions dictate the final position of the bromine atom. While methods using reagents like N-bromosuccinimide (NBS) can offer good selectivity, the formation of byproducts, including dibrominated products, can complicate purification and reduce yields. nih.govorganic-chemistry.org Developing novel catalytic systems that can precisely distinguish between the two enolizable positions of the parent ketone is a key area of ongoing research.